molecular formula C8H6F3NO3 B1610558 1-Nitro-3-(2,2,2-trifluoroethoxy)benzene CAS No. 87014-29-7

1-Nitro-3-(2,2,2-trifluoroethoxy)benzene

Cat. No.: B1610558
CAS No.: 87014-29-7
M. Wt: 221.13 g/mol
InChI Key: REFBKPHTONTLIR-UHFFFAOYSA-N
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Description

1-Nitro-3-(2,2,2-trifluoroethoxy)benzene is an organic compound with the molecular formula C8H6F3NO3. It is characterized by the presence of a nitro group (-NO2) and a trifluoroethoxy group (-OCH2CF3) attached to a benzene ring.

Preparation Methods

The synthesis of 1-Nitro-3-(2,2,2-trifluoroethoxy)benzene typically involves the nitration of 3-(2,2,2-trifluoroethoxy)benzene. The reaction is carried out under controlled conditions using a mixture of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is exothermic and requires careful temperature control to prevent side reactions and ensure high yield .

Industrial production methods for this compound may involve similar nitration processes but on a larger scale, with optimized reaction conditions to maximize efficiency and yield. The use of continuous flow reactors and advanced purification techniques can further enhance the production process .

Chemical Reactions Analysis

1-Nitro-3-(2,2,2-trifluoroethoxy)benzene undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include hydrogen gas, palladium catalysts, iron, hydrochloric acid, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-Nitro-3-(2,2,2-trifluoroethoxy)benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Nitro-3-(2,2,2-trifluoroethoxy)benzene depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to changes in cellular processes. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, while the trifluoroethoxy group can influence the compound’s lipophilicity and membrane permeability .

Comparison with Similar Compounds

1-Nitro-3-(2,2,2-trifluoroethoxy)benzene can be compared to other nitrobenzene derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of both nitro and trifluoroethoxy groups, which confer distinct chemical and physical properties .

Properties

IUPAC Name

1-nitro-3-(2,2,2-trifluoroethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F3NO3/c9-8(10,11)5-15-7-3-1-2-6(4-7)12(13)14/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REFBKPHTONTLIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OCC(F)(F)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00540916
Record name 1-Nitro-3-(2,2,2-trifluoroethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00540916
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87014-29-7
Record name 1-Nitro-3-(2,2,2-trifluoroethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00540916
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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